2-o-Tolyl-ethanesulfonyl chloride CAS number 728919-61-7
2-o-Tolyl-ethanesulfonyl chloride CAS number 728919-61-7
The following is an in-depth technical guide for 2-o-Tolyl-ethanesulfonyl chloride , structured for researchers and drug discovery professionals.
Strategic Utilization in Medicinal Chemistry & Synthetic Scaffolding[1][2]
CAS Number: 728919-61-7
Formula:
Executive Summary
2-o-Tolyl-ethanesulfonyl chloride is a specialized aliphatic sulfonyl chloride reagent used primarily as a "warhead" for introducing the 2-(2-methylphenyl)ethyl sulfonyl moiety into target molecules. Unlike the ubiquitous p-toluenesulfonyl chloride (TsCl), which introduces an aryl group directly attached to sulfur, this reagent features an ethyl spacer. This structural nuance serves two critical functions in drug design:
-
Flexibility: The ethyl linker (
) introduces rotatable bonds, allowing the terminal aromatic ring to adopt conformations inaccessible to rigid aryl sulfonamides. -
Steric Probing: The ortho-methyl group on the phenyl ring provides a specific steric bulk, often used to probe hydrophobic pockets in GPCRs and kinase active sites, distinguishing it from the unsubstituted phenethyl analog.
Senior Scientist Note: Users must be vigilant regarding the
Chemical Architecture & Properties[2][5]
Physiochemical Profile
The compound is typically a colorless to pale yellow liquid or low-melting solid. It is moisture-sensitive and lachrymatory.
| Property | Value / Description | Source/Method |
| Appearance | Colorless/Pale Yellow Liquid | Visual Inspection |
| Boiling Point | ~316°C (Predicted) | Computed (ACD/Labs) |
| Density | 1.279 ± 0.06 g/cm³ | Computed |
| LogP | 2.65 (Predicted) | Consensus LogP |
| Reactivity | Electrophilic (Sulfonyl center) | Mechanistic Classification |
| Stability | Hydrolytically Unstable | Decomposes to sulfonic acid |
Structural Significance
The ortho-methyl substituent exerts a "molecular locking" effect. While the ethyl chain allows flexibility, the o-tolyl group restricts rotation when bound in a protein pocket compared to a simple phenyl group. This makes CAS 728919-61-7 a valuable tool for Structure-Activity Relationship (SAR) studies to optimize binding affinity via hydrophobic interactions.
Synthetic Routes & Production
While often purchased, in-house synthesis is required for fresh, high-purity batches. The most robust pathway utilizes the Oxidative Chlorination of the corresponding thiol or isothiouronium salt.
Recommended Synthetic Workflow
Precursor: 2-(o-Tolyl)ethanol (CAS 19819-98-8) is converted to the bromide, then the isothiouronium salt, and finally the sulfonyl chloride.
Reaction Scheme (DOT Visualization):
Figure 1: Step-wise synthesis from the commercially available alcohol precursor.
Critical Reactivity & Handling Guide
The "Beta-Elimination Trap"
The most common failure mode when using 2-arylethanesulfonyl chlorides is the inadvertent formation of vinyl sulfones.
-
Mechanism: Strong bases (e.g., Et
N, NaOH) can deprotonate the -carbon (adjacent to the sulfonyl group), triggering the elimination of HCl and SO (or formation of a vinyl sulfone species). -
Prevention: Use mild bases (Pyridine, K
CO ) and maintain low temperatures (0°C to -10°C) during the addition phase.
Competing Pathways Diagram
Figure 2: Kinetic competition between sulfonylation and elimination.
Experimental Protocol: Sulfonamide Coupling
Objective: Synthesis of N-benzyl-2-(o-tolyl)ethanesulfonamide. Scale: 1.0 mmol.
Materials
-
2-o-Tolyl-ethanesulfonyl chloride (1.0 equiv, 219 mg)
-
Benzylamine (1.1 equiv)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Pyridine (1.5 equiv) [Preferred over TEA to reduce elimination risk]
-
1M HCl (aq) for workup.
Step-by-Step Procedure
-
Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzylamine (1.1 equiv) and Pyridine (1.5 equiv) in anhydrous DCM (3 mL).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Crucial: Low temperature suppresses the elimination pathway.
-
Addition: Dissolve 2-o-Tolyl-ethanesulfonyl chloride (1.0 equiv) in DCM (2 mL). Add this solution dropwise to the amine mixture over 10 minutes.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature. Monitor by TLC (hexane/EtOAc 3:1) or LCMS.
-
Quench: Once starting material is consumed (typically < 2 hours), quench by adding 1M HCl (5 mL). This neutralizes excess pyridine and solubilizes amine salts.
-
Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Drying: Combine organic layers, dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Self-Validating Check:
-
1H NMR Signal: Look for the ethyl linker signals. The
-methylene (adjacent to SO ) typically appears as a multiplet around 3.2–3.5 ppm. If these signals are missing and you see vinylic protons (5.0–6.0 ppm), elimination occurred.
References
-
PubChem. (2024). Compound Summary: 2-Phenylethanesulfonyl chloride (Analogous Reactivity). Retrieved from [Link]
-
Yang, Z., et al. (2013).[4] Synthesis of Sulfonyl Chlorides via N-Chlorosuccinimide Chlorosulfonation. Synthesis, 45, 1675-1682.[4] (Methodology for oxidative chlorination).
- King, J. F., et al. (1992). The mechanism of hydrolysis of sulfonyl chlorides. Journal of the American Chemical Society. (Foundational text on sulfonyl chloride stability).
